

Technical Monograph: Tri-n-propyltin Chloride (TPTCI)

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Compound of Interest

Compound Name: TRI-N-PROPYLTIN CHLORIDE

CAS No.: 2279-76-7

Cat. No.: B1584580

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Chemical Class: Organotin (Trialkyltin) | CAS: 2279-76-7

Executive Summary

Tri-n-propyltin chloride (TPTCI) represents a critical intermediate in the organometallic chemistry of tin, serving primarily as a precursor for functionalized biocides and a reference toxicant in environmental toxicology. Unlike its more ubiquitous homolog, tributyltin (TBT), TPTCI exhibits a distinct lipophilic profile that alters its bioavailability and specific toxicity in mammalian systems.

This guide provides a rigorous technical analysis of TPTCI, moving beyond basic safety data sheets to explore its synthesis via Kocheshkov redistribution, its dual-mode mechanism of action (mitochondrial uncoupling and nuclear receptor modulation), and validated analytical protocols for its quantification in complex matrices.

Physicochemical Profile

TPTCI is a colorless, moisture-sensitive liquid. Its lipophilicity (LogP) drives its bioaccumulation potential, facilitating rapid membrane traversal and blood-brain barrier penetration.

Property	Value	Context/Relevance
Molecular Formula	C ₉ H ₂₁ ClSn	
Molecular Weight	283.43 g/mol	
Appearance	Colorless liquid	Oxidizes/yellows upon prolonged air exposure.
Boiling Point	123°C @ 13 mmHg	High boiling point requires vacuum distillation for purification.
Density	~1.27 g/cm ³	Denser than water; sinks in aqueous biphasic systems.
Solubility (Water)	4.0 mg/L (Sparingly)	Hydrolyzes slowly to form tripropyltin hydroxide/oxide species.
Solubility (Organic)	Soluble	Miscible with CHCl ₃ , MeOH, Acetone, Hexane.
Coordination	Tetrahedral (sp ³)	Can expand to trigonal bipyramidal (sp ³ d) in presence of Lewis bases.

Synthesis & Purification: The Kocheshkov Redistribution

While Grignard reagents can be used to synthesize tetra-alkyltins, the direct synthesis of high-purity **tri-n-propyltin chloride** is best achieved via the Kocheshkov redistribution reaction. This method leverages the equilibrium between tetra-alkyltin and tin(IV) chloride to selectively produce mono-, di-, or tri-alkyltin halides based on stoichiometry.

Reaction Mechanism

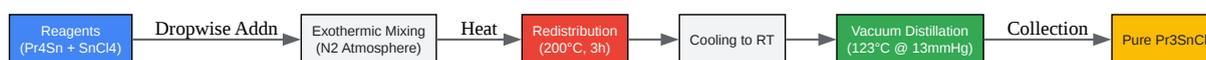
The reaction proceeds via the exchange of alkyl and halide ligands between the tin centers. To maximize the yield of the tri-substituted product, a 3:1 molar ratio of tetra-n-propyltin (Pr₄Sn) to tin tetrachloride (SnCl₄) is employed.

Validated Protocol

Safety Warning: This reaction involves highly toxic organotin compounds and corrosive SnCl_4 . Perform exclusively in a fume hood with full chemical resistant PPE.

- **Reagent Preparation:** Charge a dry, nitrogen-flushed flask with tetra-*n*-propyltin (1.0 eq).
- **Addition:** Add anhydrous tin(IV) chloride (0.33 eq) dropwise at room temperature. The reaction is exothermic; control rate to prevent thermal runaway.
- **Heating:** Heat the mixture to 180–200°C for 2–4 hours. High temperature is required to drive the redistribution to completion.
- **Purification (Vacuum Distillation):**
 - Cool the mixture to room temperature.
 - Perform fractional distillation under reduced pressure (10–15 mmHg).
 - Collect the fraction boiling at 120–125°C.
 - Note: Lower boiling fractions may contain Pr_2SnCl_2 ; higher fractions are rare but possible if stoichiometry was off.

Synthesis Workflow Diagram



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Figure 1: Step-by-step workflow for the Kocheshkov redistribution synthesis of TPTCl.

Mechanism of Action & Toxicology

TPTCl exerts toxicity through two distinct, concentration-dependent pathways. This dual mechanism makes it a potent reference toxicant but severely limits its therapeutic window.

Mitochondrial Disruption (Acute Toxicity)

At micromolar concentrations, TPTCl acts as an ionophore. The lipophilic cation (Pr_3Sn^+) binds to the F_0 portion of ATP synthase and/or mediates halide-hydroxide exchange across the inner mitochondrial membrane.

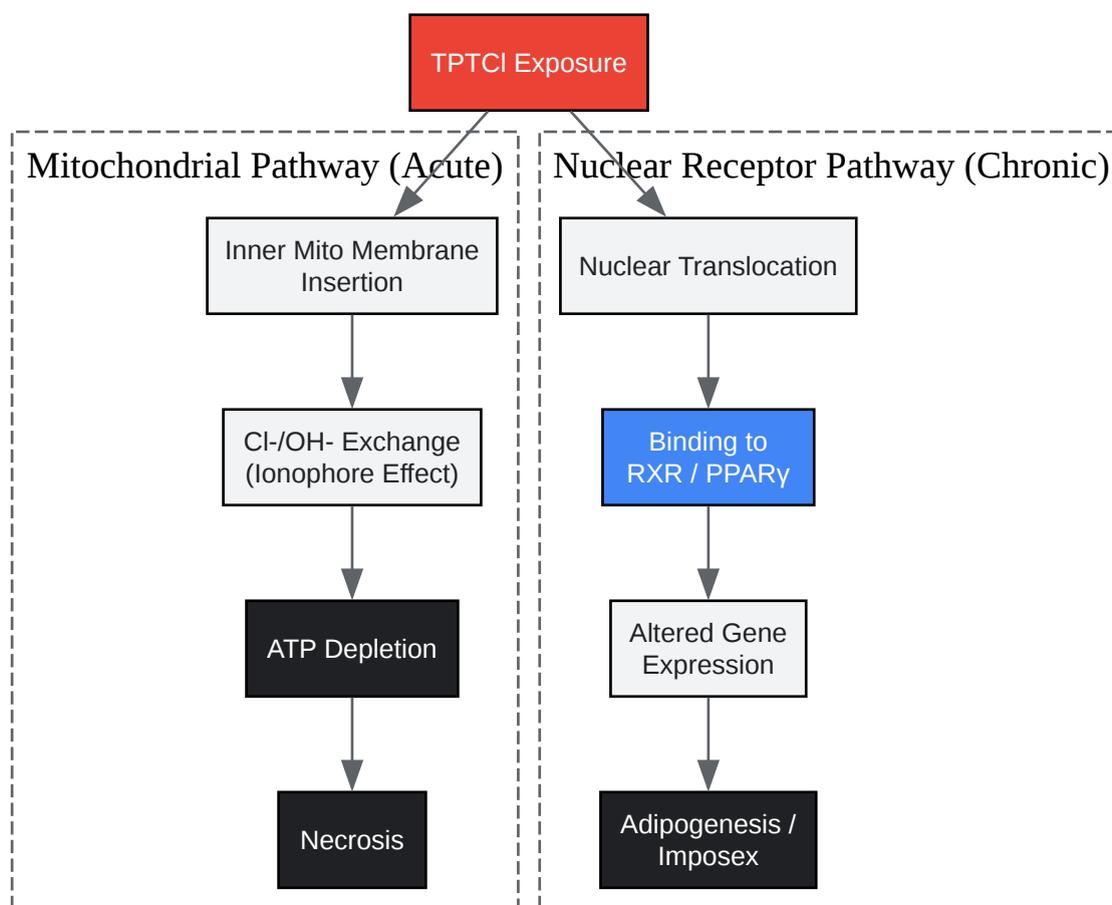
- Effect: Dissipation of the proton electrochemical gradient (ΔpH).
- Result: Uncoupling of oxidative phosphorylation, cessation of ATP synthesis, and rapid necrotic cell death.

Endocrine Disruption (Chronic/Sub-lethal)

At nanomolar concentrations, TPTCl mimics natural ligands for nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).

- Effect: It binds to the ligand-binding domain of RXR/PPAR γ with high affinity (comparable to or exceeding TBT).
- Result: Inappropriate activation of adipogenic pathways ("obesogen" effect) and disruption of steroidogenesis (e.g., aromatase inhibition), leading to reproductive toxicity (imposex in mollusks, developmental defects in mammals).

Toxicity Pathway Diagram



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Figure 2: Dual-track toxicity mechanism showing mitochondrial uncoupling and nuclear receptor modulation.

Analytical Characterization

Accurate identification and quantification are critical due to the compound's high toxicity.

Nuclear Magnetic Resonance (NMR)

- ^{119}Sn NMR: The definitive method for speciation.
 - Chemical Shift: Typically +90 to +110 ppm (relative to $\text{Me}_4\text{Sn} = 0$ ppm) in CDCl_3 .
 - Note: The shift is solvent-dependent due to coordination. In coordinating solvents (DMSO, Pyridine), the shift moves upfield (more negative) as the tin center expands coordination

number from 4 to 5 or 6.

- ^1H NMR: Triplet methyls, multiplet methylene protons. The α -protons (attached to Sn) often show characteristic $^{117}\text{Sn}/^{119}\text{Sn}$ satellites (coupling constants $^2\text{J}(\text{Sn-H}) \sim 50\text{-}60$ Hz).

Chromatographic Quantification

Direct analysis of organotin halides is difficult due to their polarity and thermal lability.

Derivatization is standard.

Method	Protocol Summary	Detection Limit
GC-MS	Derivatization: React sample with Sodium Tetraethylborate (NaBEt_4) or Grignard (EtMgBr) to form volatile Tripropyl-ethyl-tin. Separation: Non-polar capillary column (e.g., DB-5).	pg/L (ppt)
HPLC-ICP-MS	Mobile Phase: Methanol/Water/Acetic Acid gradient. Column: C18 Reverse Phase. Detection: Monitor ^{120}Sn isotope. No derivatization required.[1]	ng/L (ppq)

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Marine Pollutant.

- Engineering Controls: All handling must occur in a certified chemical fume hood. Glove boxes are recommended for synthesis.
- PPE:
 - Gloves: Silver Shield® or 4H® laminate gloves are required. Nitrile and Latex are permeable to organotins.

- Eye Protection: Chemical splash goggles + Face shield.
- Decontamination:
 - Do not use water alone (hydrolysis creates insoluble oxides).
 - Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution. Oxidative cleavage of the Sn-C bond converts the organotin to inorganic tin (SnO_2), which is significantly less toxic.
- Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

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Sources

- [1. agilent.com \[agilent.com\]](https://www.agilent.com)
- [2. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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